

Comparative study of "1-[Bromomethyl(ethoxy)phosphoryl]oxyethane" analogs in prodrug synthesis

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Compound of Interest

Compound Name: 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane

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Comparative Study of Acyloxyalkyl and Alkoxyalkyl Phosphonate Analogs in Prodrug Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various acyloxyalkyl and alkoxyalkyl phosphonate prodrug analogs, which are structurally related to "1-[Bromomethyl(ethoxy)phosphoryl]oxyethane." Due to the limited publicly available data on this specific compound, this comparison focuses on well-documented analogs that share similar structural motifs and prodrug strategies. The aim is to deliver lipophilic, membrane-permeable prodrugs that can be intracellularly converted to the active phosphonate drug, a strategy widely employed in the development of antiviral and anticancer agents.[1][2][3]

Introduction to Phosphonate Prodrugs

Phosphonates are potent inhibitors of various enzymes but their therapeutic application is often limited by poor cell membrane permeability due to their negative charge at physiological pH.[1][3] Prodrug strategies are employed to mask this charge, enhancing oral bioavailability and

intracellular delivery.[1][3][4] The most common approaches involve the esterification of the phosphonic acid with lipophilic moieties that are cleaved by intracellular esterases to release the active parent drug.[1][4] This guide will compare several key classes of these prodrugs: pivaloyloxymethyl (POM), isopropylloxycarbonyloxymethyl (POC), S-acylthioethyl (SATE), and alkoxyalkyl esters.

Comparative Performance of Phosphonate Prodrug Analogs

The following tables summarize the in vitro antiviral activity and, where available, the oral bioavailability of different prodrugs of well-known antiviral phosphonates like PMEA (adefovir), cidofovir (CDV), and (S)-HPMPA.

Table 1: In Vitro Antiviral Activity of Phosphonate Prodrug Analogs

Parent Compound	Prodrug Moiety	Virus	Cell Line	EC50 (μM)	Fold Improve ment vs. Parent	Referenc e
PMEA	bis(POM)	HIV-1	CEM	0.04-0.08	-	[3]
PMEA	bis(t-Bu-SATE)	HIV-1	CEM	0.03-0.65	Similar to bis(POM)	[3]
Cidofovir (CDV)	Hexadecyl oxypropyl (HDP)	Epstein-Barr Virus	-	-	>2000	[1]
(S)-HPMPA	Hexadecyl oxypropyl (HDP)	Vaccinia Virus	-	-	160-270	[5]
(S)-HPMPA	Octadecylo xyethyl (ODE)	Vaccinia Virus	-	-	160-270	[5]
(S)-HPMPA	Hexadecyl oxypropyl (HDP)	HCMV	-	-	270	[5]
(S)-HPMPA	Octadecylo xyethyl (ODE)	HCMV	-	-	270	[5]
(S)-HPMPA	Octadecylo xyethyl (ODE)	Adenovirus	-	0.04-0.16	-	[5]

EC50: 50% effective concentration, the concentration of a drug that gives half-maximal response. HCMV: Human Cytomegalovirus

Table 2: Oral Bioavailability of Phosphonate Prodrug Analogs

Parent Compound	Prodrug Moiety	Species	Oral Bioavailability (%)	Reference
PMEA	-	Rat	<2	[1]
PMEA	bis(POM)	Rat	>2-fold higher than PMEA	[1]
Cidofovir (CDV)	-	Mouse	<5	[2]
Cidofovir (CDV)	Peptidomimetic	Rat	up to 8-fold higher than parent	[1]
(S)-HPMPA	Tyrosine alkylamide ester	Mouse	39	[2]

Experimental Protocols

General Synthesis of Acyloxyalkyl and Alkoxyalkyl Phosphonate Prodrugs

The synthesis of these prodrugs generally involves the reaction of the parent phosphonic acid with a corresponding halo-ester or halo-carbonate in the presence of a base.[6][7]

Example: Synthesis of bis(POM)-PMEA (Adefovir Dipivoxil)[2]

- Starting Material: 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA).
- Reagent: Chloromethyl pivalate (POM-Cl).
- Solvent and Base: A suitable organic solvent such as N,N-dimethylformamide (DMF) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
- Reaction: PMEA is dissolved in the solvent, and the base is added, followed by the dropwise addition of chloromethyl pivalate. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- **Work-up and Purification:** The reaction mixture is worked up to remove the solvent and excess reagents. This often involves extraction and washing steps. The crude product is then purified using column chromatography on silica gel to yield the desired bis(POM)-PMEA.
- **Characterization:** The final product is characterized by spectroscopic methods such as ^1H NMR, ^{13}C NMR, ^{31}P NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Antiviral Activity Assay

The antiviral activity of the synthesized prodrugs is typically evaluated in cell-based assays.[\[8\]](#)
[\[9\]](#)

- **Cell Culture:** A suitable host cell line for the virus of interest (e.g., CEM cells for HIV, MRC-5 cells for HCMV) is cultured under standard conditions.[\[5\]](#)[\[9\]](#)
- **Infection:** The cells are infected with a known titer of the virus.
- **Drug Treatment:** Immediately after infection, the cells are treated with serial dilutions of the test compounds (prodrugs) and the parent phosphonate as a control.
- **Incubation:** The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication.
- **Quantification of Viral Replication:** The extent of viral replication is quantified using various methods, such as:
 - **Plaque Reduction Assay:** Counting the number of viral plaques formed in the cell monolayer.
 - **ELISA:** Measuring the levels of viral antigens (e.g., p24 for HIV).
 - **Real-time PCR:** Quantifying the amount of viral nucleic acid.[\[8\]](#)
- **Data Analysis:** The 50% effective concentration (EC_{50}) is calculated by plotting the percentage of inhibition of viral replication against the drug concentration. Cytotoxicity of the compounds is also assessed in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC_{50}) and calculate the selectivity index ($\text{SI} = \text{CC}_{50}/\text{EC}_{50}$).

Enzymatic Hydrolysis Assay

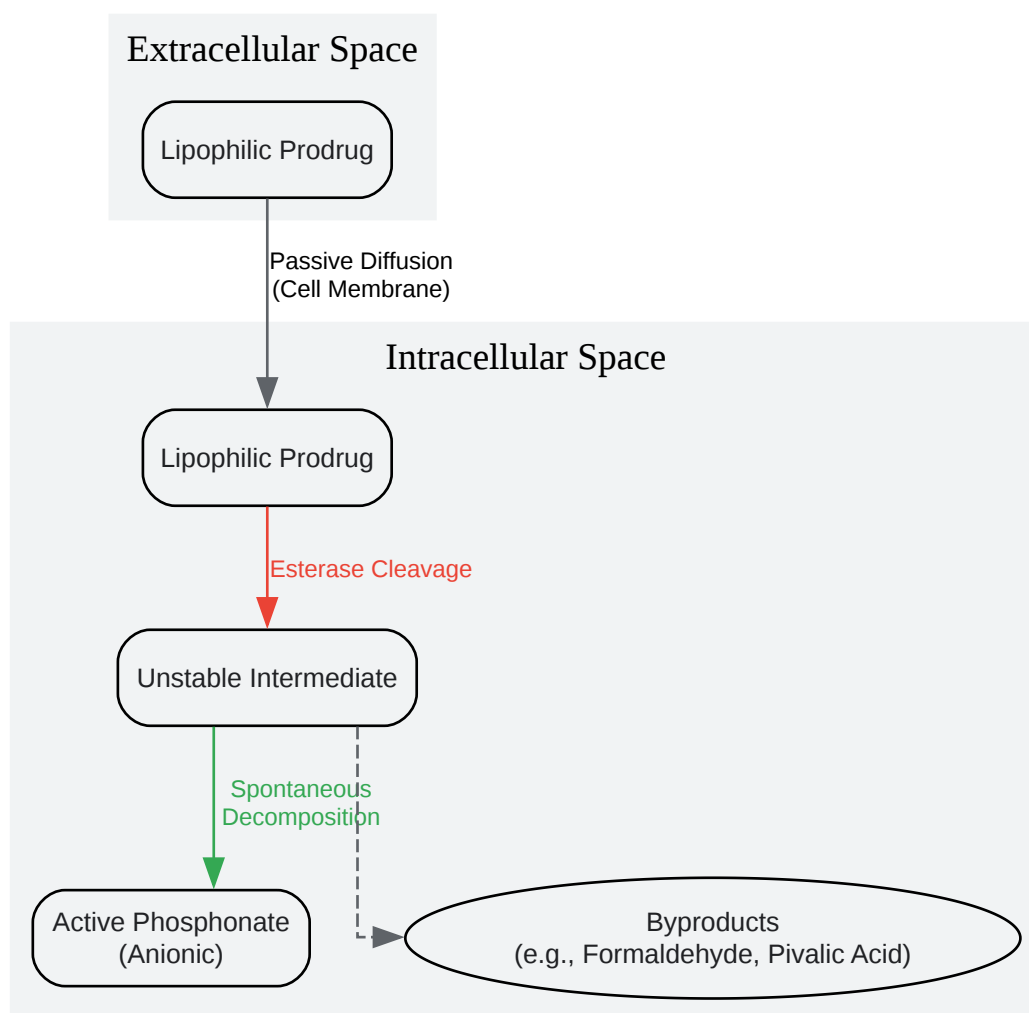
To confirm that the prodrugs are converted to the active form, their stability and hydrolysis are studied in the presence of cellular extracts or purified enzymes.^{[10][11]}

- **Preparation of Cell Lysate:** The cell line of interest is harvested, and a cell lysate containing the relevant esterases is prepared.
- **Incubation:** The prodrug is incubated with the cell lysate or a purified esterase (e.g., porcine liver esterase) in a suitable buffer at 37°C.
- **Time-course Analysis:** Aliquots are taken at different time points.
- **Analysis:** The samples are analyzed by HPLC or LC-MS to quantify the disappearance of the prodrug and the appearance of the parent phosphonate and any intermediates.
- **Half-life Calculation:** The half-life of the prodrug under these conditions is calculated from the degradation kinetics.

Visualizations

Prodrug Activation Pathway

The following diagram illustrates the general intracellular activation pathway for acyloxyalkyl phosphonate prodrugs.

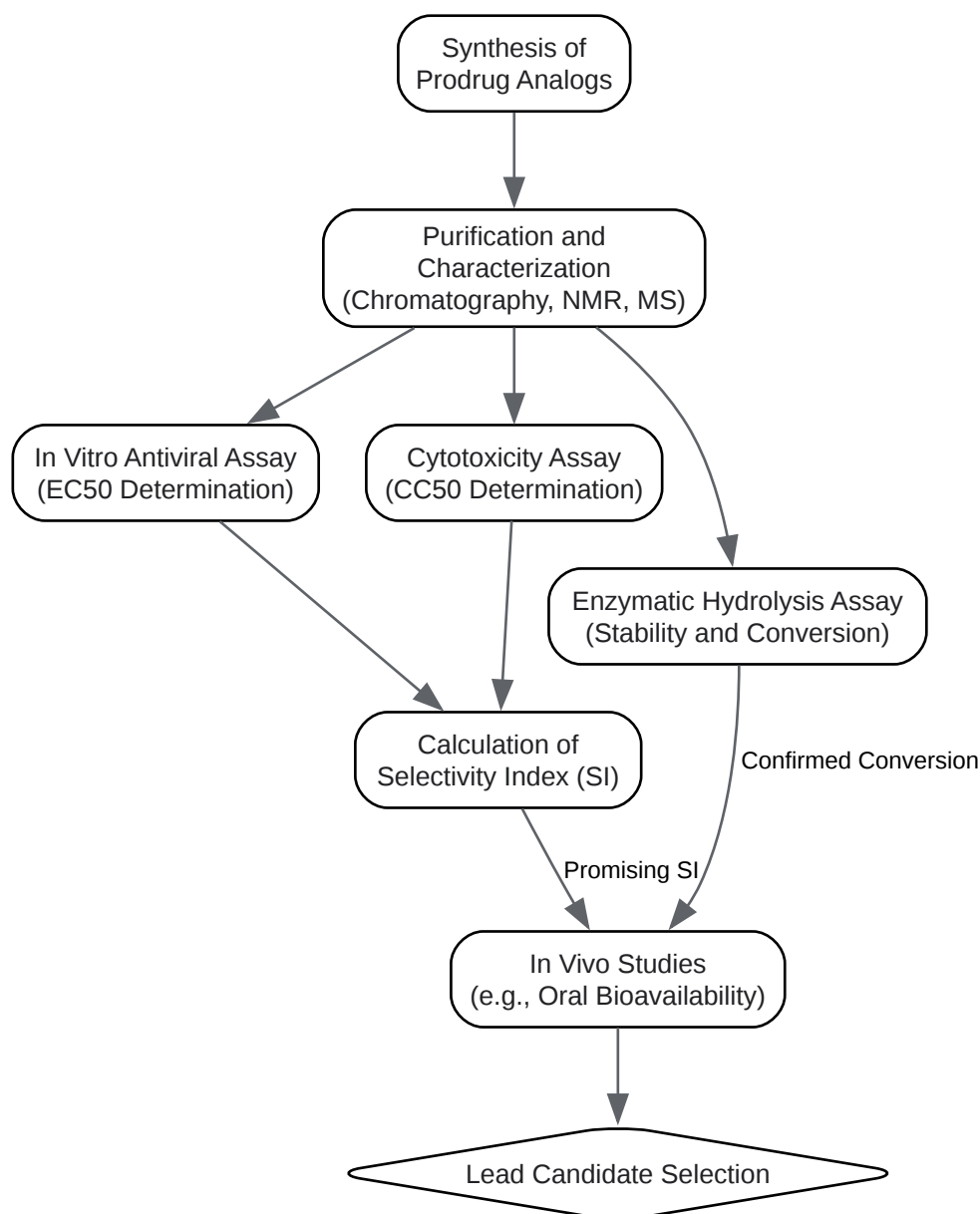


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Caption: General intracellular activation of acyloxyalkyl phosphonate prodrugs.

Experimental Workflow for Prodrug Evaluation

This diagram outlines a typical workflow for the synthesis and evaluation of novel phosphonate prodrugs.



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Caption: A typical workflow for the evaluation of phosphonate prodrugs.

Conclusion

The use of acyloxyalkyl and alkoxyalkyl ester prodrug strategies has been highly successful in improving the therapeutic potential of phosphonate drugs. As demonstrated by the comparative data, these modifications can lead to dramatic increases in antiviral potency, in some cases by several orders of magnitude, primarily by enhancing cell permeability. The choice of the specific promoiety (e.g., POM, POC, SATE, or long-chain alkoxyalkyl groups) can significantly impact

the compound's stability, cellular uptake, and pharmacokinetic profile. While POM and POC are widely used, concerns about the toxicity of their byproducts (pivalic acid and formaldehyde) have led to the exploration of alternatives like SATE and alkoxyalkyl esters, which can offer improved safety profiles and, in some cases, superior efficacy.^[1] Further research into novel promoieties, guided by comparative studies like this, is crucial for the development of the next generation of phosphonate-based therapeutics.

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